molecular formula C28H22N2O8S2 B031474 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid CAS No. 7342-14-5

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

Cat. No.: B031474
CAS No.: 7342-14-5
M. Wt: 578.6 g/mol
InChI Key: MMKSXLMHJHPRDX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid (often available as a disodium salt) is a specialized stilbene derivative that serves as a high-value fluorescent probe and molecular scaffold in biochemical and biophysical research. Its core structure incorporates a central trans-stilbene moiety, a well-known fluorophore, which is functionalized with benzamido groups and terminal sulfonic acid groups. This unique architecture confers key properties: the sulfonic acid groups ensure excellent water solubility, while the extended conjugated system provides strong fluorescence, making it an effective probe for studying protein-ligand interactions, membrane dynamics, and as a potential sensor for amyloid fibril formation.

Properties

IUPAC Name

5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKSXLMHJHPRDX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-14-5
Record name 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biochemical Analysis

Biochemical Properties

4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid is known to interact with various enzymes and proteins. It has been used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Biological Activity

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid (DBDS) is a synthetic compound belonging to the stilbene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant case studies and data.

DBDS is characterized by its dual benzamide groups attached to a stilbene backbone with sulfonic acid functionalities. This structure contributes to its ability to interact with various biological targets.

DBDS primarily functions as an anion transport inhibitor , affecting ion exchange processes in cells. It has been shown to bind to the Band 3 protein in erythrocytes, leading to conformational changes that disrupt its anion transport capabilities . This inhibition can significantly impact cellular homeostasis and signaling pathways.

MechanismDescriptionReferences
Anion Transport InhibitionBinds to Band 3 protein, altering ion transport
NeuroprotectionProtects neurons from apoptosis under stress conditions
Ion Uptake InhibitionReduces chloride and sulfate ion uptake in plant cells

Neuroprotective Effects

Research indicates that DBDS exhibits neuroprotective properties. A study demonstrated that it could prevent cell death in cerebellar granule neurons exposed to various apoptotic stimuli. The mechanism involved blocking the influx of chloride ions, which is critical for maintaining neuronal viability .

Inhibition of Ion Uptake

DBDS has been shown to inhibit the uptake of chloride and sulfate ions in plant root protoplasts without affecting other ions such as phosphate and potassium. This selective inhibition suggests potential applications in agricultural biotechnology for managing ion transport in crops.

Case Studies

  • Neuroprotection Study : In vitro experiments revealed that DBDS effectively prevented apoptosis in cerebellar granule neurons when exposed to staurosporine and other apoptotic stimuli. The protective effect was dose-dependent, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
  • Plant Physiology Research : A study on corn root protoplasts showed that DBDS inhibited chloride and sulfate uptake, suggesting its use as a tool for studying ion transport mechanisms in plants.

Toxicological Profile

Toxicological assessments indicate that DBDS does not exhibit significant genotoxicity or carcinogenicity. Long-term studies in rodents have shown no adverse effects on organ weight or histopathological findings at various doses .

Table 2: Toxicological Findings

Study TypeFindingsReferences
GenotoxicityNo mutagenic effects observed
Long-term ToxicityNo significant adverse effects in rodent studies
Reproductive ToxicityNo effects on reproductive parameters noted

Scientific Research Applications

Chemical Properties and Structure

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid has the molecular formula C28H22N2O8S2C_{28}H_{22}N_2O_8S_2 and features dual benzamido groups along with sulfonic acid functionalities. This complex structure contributes to its solubility in water and its ability to form stable complexes with metal ions, making it valuable in various applications .

Fluorescent Dyes and Optical Brighteners

One of the primary applications of DBDSS is as a fluorescent dye and optical brightener . It is used extensively in the textile industry to enhance the brightness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light. This property counteracts yellowing in materials, making them appear whiter .

Table 1: Comparison of Optical Brighteners

Compound NameApplication AreaUnique Features
This compoundTextile brighteningHigh solubility and fluorescence
4,4'-Diamino-2,2'-stilbenedisulfonic acidDye synthesisPrecursor for various dyes
1-(3-Sulfopropyl)-N,N-bis(3-sulfopropyl)anilineDyeing processesDifferent solubility characteristics

Environmental Monitoring

DBDSS exhibits significant potential in environmental monitoring , particularly in detecting heavy metal ions such as lead and mercury. The compound's ability to form stable complexes with these metals allows for sensitive detection methods that can be applied in analytical chemistry . Studies have demonstrated that DBDSS can be used as a chelating agent to extract heavy metals from contaminated water sources.

Case Study: Heavy Metal Detection

In a study conducted by researchers at a leading university, DBDSS was utilized to develop a sensor for detecting lead ions in water samples. The sensor demonstrated a detection limit of 0.5 µg/L, showcasing DBDSS's effectiveness as an analytical tool for environmental safety.

Pharmaceutical Applications

Research indicates that DBDSS may possess biological activities , including potential anti-cancer properties. Its structural characteristics contribute to bioavailability and solubility, making it a candidate for pharmacological studies. Preliminary studies have suggested that DBDSS interacts with biological systems in ways that could be harnessed for therapeutic purposes.

Study FocusFindingsReference
Anti-cancer propertiesInduces apoptosis in cancer cell lines
Interaction with biological systemsModulates cellular signaling pathways
Metal ion complexationForms stable complexes with heavy metals

Comparison with Similar Compounds

Stilbenedisulfonic acid derivatives share structural similarities but exhibit distinct functional and biological properties due to variations in substituents. Below is a comparative analysis of DADS and key analogs:

Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Key Functional Groups Primary Applications
DADS -NH₂ (4,4'), -SO₃H (2,2') Amino, sulfonic acid Dyes, MOF catalysts, fluorescent agents
DIDS (4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid) -NCS (4,4'), -SO₃H (2,2') Isothiocyanate, sulfonic acid Anion transport inhibition, ion channel modulation
Benzidine-2,2'-disulfonic acid -NH₂ (4,4'), -SO₃H (2,2') Amino, sulfonic acid Dye intermediates (biphenyl backbone)
4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid -Azo-naphthyl (4,4'), -SO₃H (2,2') Azo, sulfonic acid Specialty dyes (complex conjugation)

Key Observations :

  • Amino vs. Isothiocyanate Groups: DADS’s amino groups enable coordination in MOF catalysts, while DIDS’s isothiocyanate groups (-NCS) facilitate covalent binding to proteins, making it a potent anion channel inhibitor .
  • Backbone Flexibility : Benzidine-2,2'-disulfonic acid lacks the ethene bridge, reducing conjugation and limiting applications in photochemical systems compared to DADS .
Thermal Stability and Decomposition
Compound Decomposition Stages (°C) Residual Stability
DADS 100–200 (water loss), 260–330 (amine decomposition), 350–420 (sulfonic/carboxylic group loss) Stable above 420°C (Fe₃O₄ support)
DIDS Not explicitly reported, but biological activity suggests lower thermal tolerance (<100°C) Unstable in aqueous/biological systems

Implications : DADS’s thermal resilience supports high-temperature catalytic processes, whereas DIDS is suited for ambient biochemical applications.

Key Findings :

  • DIDS’s broad inhibition of anion transporters (e.g., TMEM206, VRAC) is concentration-dependent but non-specific, leading to off-target effects .
  • Structural analogs of DIDS with carbamate or sulfonamide groups show improved stability and specificity for targeting RAD51 in cancer therapy .
Catalytic Performance
Catalyst Reaction Yield/Performance
DADS-functionalized Fe₃O₄@UiO-66 4H-chromene synthesis 73% yield (reflux, ethanol)
Unfunctionalized Fe₃O₄ Same reaction <30% yield

Advantage: DADS’s sulfonic acid groups enhance Brønsted acidity and substrate adsorption in MOFs, outperforming non-acidic catalysts.

Preparation Methods

Catalytic Oxidation Systems

Patent data (CN1105966A) reveals that vanadium(V) oxysulfate (VOSO45H2O\text{VOSO}_4 \cdot 5\text{H}_2\text{O}) and manganese(II) sulfate (MnSO4H2O\text{MnSO}_4 \cdot \text{H}_2\text{O}) are highly effective catalysts for this reaction. For example:

  • Vanadium-based catalysis : A mixture of 4-nitrotoluene-2-sulfonic acid, methanol, glycol dimethyl ether, and VOSO45H2O\text{VOSO}_4 \cdot 5\text{H}_2\text{O} under air oxidation at 50°C for 5.5 hours yielded 93.2% DNS.

  • Manganese-based catalysis : Substituting vanadium with MnSO4H2O\text{MnSO}_4 \cdot \text{H}_2\text{O} under similar conditions achieved a comparable yield of 93.9%.

Table 1: Catalyst Performance in DNS Synthesis

CatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
VOSO4\text{VOSO}_4Methanol/glycol dimethyl ether505.593.2
MnSO4\text{MnSO}_4Methanol/diglyme553.093.9
None (Control)Methanol/glycol dimethyl ether505.588.1

The absence of a catalyst (Control) resulted in an 88.1% yield, underscoring the critical role of transition metal catalysts in enhancing reaction efficiency.

Solvent and Alkali Optimization

The solvent system significantly impacts DNS yield. Glycol dimethyl ether, diglyme, and triglyme are preferred co-solvents with methanol or water due to their ability to stabilize intermediates. Alkali selection (e.g., sodium hydroxide) maintains the reaction pH, preventing premature acid precipitation. For instance, a solvent blend of 33% water, 44% glycol dimethyl ether, and 22% methanol produced a 93.2% yield when paired with 37.9% sodium hydroxide.

Reduction to 4,4'-Diaminostilbene-2,2'-disulfonic Acid

The reduction of DNS to 4,4'-diaminostilbene-2,2'-disulfonic acid is typically achieved via catalytic hydrogenation or chemical reducing agents.

Hydrogenation Conditions

Patent EP0026154A1 reports a yield of 88.6% for the diamine disodium salt using hydrogenation under controlled pressure and temperature. While specific catalyst details are omitted, palladium-on-carbon or Raney nickel are commonly employed in such reductions.

Benzoylation to 4,4'-Dibenzamido-2,2'-stilbenedisulfonic Acid

The final step involves reacting the diamine intermediate with benzoyl chloride to introduce benzamido groups.

Reaction Mechanism and Conditions

Benzoylation typically proceeds via nucleophilic acyl substitution, where the amine groups attack the electrophilic carbonyl carbon of benzoyl chloride. The reaction requires a base (e.g., sodium hydroxide or pyridine) to neutralize HCl byproducts.

Example Protocol:

  • Diamine activation : Dissolve 4,4'-diaminostilbene-2,2'-disulfonic acid in anhydrous dichloromethane.

  • Benzoyl chloride addition : Slowly add 2.2 equivalents of benzoyl chloride at 0–5°C to minimize side reactions.

  • Base incorporation : Introduce aqueous sodium hydroxide to maintain a pH of 8–9.

  • Work-up : Extract the product, concentrate, and recrystallize from ethanol/water.

Solvent and Stoichiometry Considerations

Optimal yields are achieved in aprotic solvents (e.g., dichloromethane) with strict stoichiometric control. Excess benzoyl chloride risks over-benzoylation, while insufficient amounts lead to incomplete reactions.

Challenges and Optimization Strategies

Benzoylation Efficiency

  • Solubility issues : The diamine’s polar sulfonic acid groups complicate dissolution in organic solvents, often requiring phase-transfer catalysts.

  • Side reactions : Unreacted amine groups may form Schiff bases if pH drifts below neutral.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.